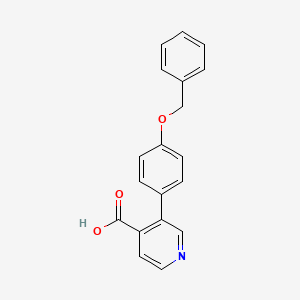

3-(4-Benzyloxyphenyl)isonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-10-11-20-12-18(17)15-6-8-16(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHQEFCYWUARH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688434 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-98-4 | |

| Record name | 3-[4-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Benzyloxyphenyl Isonicotinic Acid and Analogues

Strategic Approaches to 3-Aryl Isonicotinic Acid Synthesis

The construction of the 3-aryl isonicotinic acid scaffold, the core of the target molecule, has been a subject of extensive research. The challenge lies in the precise introduction of an aryl group at the C-3 position of the pyridine (B92270) ring, which is often less reactive than the C-2 or C-4 positions. Methodologies have evolved from classical, often harsh, multi-step procedures to elegant and efficient catalytic and one-pot strategies.

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine C-H Functionalization

Direct C-H functionalization of pyridines using transition metal catalysis has emerged as a powerful tool for forging carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like halogenated pyridines. beilstein-journals.orgzenodo.org This atom-economical approach directly couples an aryl partner with a C-H bond on the pyridine ring.

Palladium (Pd) and rhodium (Rh) are among the most effective metals for this transformation. beilstein-journals.org For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can effectively link arylboronic acids with pyridine derivatives. researchgate.net A key challenge in pyridine C-H activation is controlling the regioselectivity. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, can complicate electrophilic substitution reactions. wikipedia.org

To overcome this, specialized ligands and directing groups are employed. Mono-N-protected amino acids (MPAA) have been successfully used as ligands in palladium-catalyzed C-3 selective alkenylation of pyridines, a reaction type that can be adapted for arylation. beilstein-journals.org Another strategy involves the temporary conversion of the pyridine to its N-oxide. This modification alters the electronic properties of the ring, promoting substitution at the C-2 and C-4 positions, after which the N-oxide can be removed. wikipedia.org For C-3 functionalization, methods often rely on the inherent reactivity patterns or employ specific catalytic systems that favor this position.

Table 1: Examples of Transition Metal-Catalyzed Pyridine Functionalization

| Catalyst System | Coupling Partners | Position Selectivity | Reference |

|---|---|---|---|

| Pd(OAc)₂ / SPhos | Potassium pyridine-2-trifluoroborate + Aryl halides | C-2 | researchgate.net |

| Pd-catalyst / MPAA ligand | Pyridines + Alkenes | C-3 | beilstein-journals.org |

| Ni/Lewis Acid | Pyridine derivatives + Alkynes | C-2 | acs.org |

One-Pot Multicomponent Reactions for Pyridine Core Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient route to complex molecules like substituted pyridines. rsc.orggrowingscience.com These reactions are prized for their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. core.ac.ukmdpi.com

A common strategy involves the condensation of simple, readily available starting materials. For example, a one-pot, four-component reaction of an aromatic aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl cyanoacetate), an acetophenone (B1666503) derivative, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) can yield highly functionalized pyridines. nih.gov The Bohlmann-Rahtz pyridine synthesis, which involves the cyclocondensation of an enamine with an alkynone, has been modified into a one-pot, three-component process combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing excellent regiochemical control. core.ac.uk

These methods allow for the construction of the entire substituted pyridine core in a single step, incorporating the desired aryl group from the outset by using the corresponding aryl aldehyde as a starting component. The reaction conditions are often mild, and various catalysts, including simple bases like sodium hydroxide (B78521) or heterogeneous catalysts like hydrotalcite, have been employed. rsc.orggrowingscience.com

Directed Ortho Metalation and Subsequent Electrophilic Quenching Routes

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium reagent (like n-butyllithium). baranlab.org This coordination directs the deprotonation of the nearest (ortho) C-H bond, creating a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be "quenched" by reacting it with a suitable electrophile to introduce a new substituent with high precision. wikipedia.org

In the context of pyridine synthesis, a DMG attached to the ring can steer functionalization to a specific position. harvard.edu While direct lithiation of the pyridine ring itself can be complicated by the nucleophilic addition of the organolithium reagent to the C=N bond, the presence of an appropriate DMG can make the process highly efficient. harvard.edu For synthesizing 3-aryl isonicotinic acids, one could envision a scenario where a DMG at the 4-position (e.g., a carboxylate precursor) directs metalation to the 3-position, followed by a cross-coupling reaction with an aryl halide. The discovery of this reaction is credited to the independent work of Henry Gilman and Georg Wittig in the early 1940s. wikipedia.orgbaranlab.org

Green Chemistry Principles in the Synthesis of Isonicotinic Acid Derivatives

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being integrated into the synthesis of isonicotinic acid and its derivatives. researchgate.netnih.gov This involves the use of safer solvents, renewable materials, and energy-efficient reaction conditions. nih.gov

Aqueous Media and Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of hazardous organic solvents. Water is an ideal alternative, being non-toxic, non-flammable, and inexpensive. Syntheses of isonicotinic acid derivatives, such as Schiff's bases of isonicotinic acid hydrazide, have been successfully performed under aqueous conditions, often leading to high yields and simplified workup procedures. researchgate.net

In some cases, natural and benign catalysts, such as citric acid from lemon juice, have been used to promote reactions in aqueous ethanol, further enhancing the green credentials of the synthesis. Furthermore, some multicomponent reactions for pyridine synthesis can be conducted in water, showcasing the feasibility of constructing complex heterocyclic scaffolds in environmentally friendly media. nih.gov The development of catalysts that are stable and active in aqueous environments is crucial for this approach. rsc.org

Microwave and Sonication-Assisted Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound (sonication) represents another significant advancement in green synthetic chemistry. researchgate.net These techniques can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and leading to higher product yields with fewer byproducts. researchgate.netmdpi.com

Microwave-assisted synthesis has been effectively applied to the preparation of various pyridine and isonicotinic acid derivatives. nih.govresearchgate.net The rapid, uniform heating provided by microwaves can enhance the efficiency of multicomponent reactions and quaternization reactions. nih.govresearchgate.net Similarly, sonication, which promotes reactions through acoustic cavitation, has been utilized for the one-pot synthesis of heterocyclic compounds in water, providing an eco-friendly and efficient protocol. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Isonicotinamide (B137802) Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional (Reflux) | 6 - 8 hours | ~95.0 | mdpi.com |

| Microwave-Assisted | 10 - 20 minutes | ~98.5 | mdpi.com |

| Conventional (Isonicotinamide Quaternization) | 24 - 48 hours | 10 - 55 | researchgate.net |

These advanced methods underscore a paradigm shift in chemical synthesis, where efficiency, selectivity, and sustainability are paramount in the production of valuable compounds like 3-(4-Benzyloxyphenyl)isonicotinic acid.

Catalytic Systems for Enhanced Efficiency and Selectivity

The direct functionalization of pyridine C-H bonds represents a powerful and atom-economical approach for synthesizing 3-aryl isonicotinic acid derivatives. Transition metal catalysis is central to achieving this transformation with high efficiency and selectivity.

One of the foremost examples is the Palladium(0)-catalyzed C-H arylation of isonicotinic acid amides. nih.gov This method allows for the selective introduction of aryl groups at the 3-position of the pyridine ring. nih.gov The reaction typically employs a Pd(0) source, a phosphine (B1218219) ligand (PR₃), and an aryl bromide (ArBr) as the coupling partner. nih.gov A key aspect of this strategy is the use of the amide moiety as a directing group, which positions the catalyst in proximity to the C-3 C-H bond, facilitating its activation and subsequent arylation. nih.gov The use of a bulky N-substituted amide can enhance the selectivity of the reaction. nih.gov After the arylation is complete, the amide directing group can be hydrolyzed back to the carboxylic acid, for instance, by treatment with aqueous acid under reflux conditions, to yield the final 3-aryl isonicotinic acid product. nih.gov

In a different application of catalysis involving isonicotinic acid (ISNA), copper(II) complexes have been immobilized on surface-modified magnetic nanoparticles (Fe₃O₄@ISNA). rsc.org While this specific system was developed for catalytic alcohol oxidation and nitroarene reduction, it demonstrates the utility of isonicotinic acid as a robust linker for anchoring catalytic metal centers to solid supports. rsc.org This approach facilitates easy catalyst recovery and reuse, a key principle of green chemistry, and highlights the potential for developing heterogeneous catalysts for the synthesis and modification of isonicotinic acid derivatives. rsc.org

Key Catalytic Approaches for Isonicotinic Acid Arylation

| Catalytic System | Description | Key Features |

|---|---|---|

| Pd(0)/PR₃/ArBr | Palladium-catalyzed direct C-H arylation at the 3-position of isonicotinic acid amides. nih.gov | Utilizes an amide directing group for selectivity; allows for the construction of the core 3-aryl pyridine structure. nih.gov |

| Fe₃O₄@ISNA@CuL¹ | Isonicotinic acid used as a linker to immobilize a copper(II) Schiff base complex on magnetic nanoparticles. rsc.org | Magnetically recoverable catalyst; demonstrates the use of isonicotinic acid in creating heterogeneous catalytic systems. rsc.org |

Derivatization Strategies for Structural Diversity and Functionalization

Derivatization of the this compound core, particularly at the carboxylic acid position, is crucial for creating structural diversity and exploring structure-activity relationships. Standard organic transformations are employed to convert the carboxylic acid into a range of functional groups.

Esterification: The carboxylic acid group of isonicotinic acid and its derivatives can be readily converted into esters through several established methods. A common approach is the Fischer esterification, which involves reacting the acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) upon heating. researchgate.net Alternatively, the acid can be activated by conversion to an acid chloride using reagents such as thionyl chloride (SOCl₂), often with a catalytic amount of DMF. researchgate.netmdpi.com The resulting isonicotinoyl chloride hydrochloride can then be reacted with an alcohol in the presence of a base like triethylamine (B128534) to form the desired ester. mdpi.com This method is also suitable for producing "active esters" with phenols like 4-nitrophenol (B140041) or N-hydroxysuccinimide, which are useful acylating agents for subsequent reactions. mdpi.com More advanced, mild methods include benzyne-mediated esterification, which proceeds via the selective addition of the carboxylic acid to a benzyne (B1209423) intermediate followed by transesterification with an alcohol. nih.gov

Amidation: The synthesis of amides from isonicotinic acid is another fundamental derivatization. Direct amidation can be achieved by heating the carboxylic acid with an amine, particularly aromatic amines, in a suitable solvent. ppublishing.orgppublishing.org However, to facilitate amide bond formation under milder conditions, coupling agents are frequently used. Reagents such as Dicyclohexylcarbodiimide (DCC), 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), and Carbonyldiimidazole (CDI) activate the carboxylic acid, enabling its reaction with a primary or secondary amine to yield the corresponding amide. google.com Boronic acids, such as (3,4,5-trifluorophenyl)boronic acid, have also been reported as effective catalysts for the direct amidation of carboxylic acids with amines. researchgate.net

Common Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | R'OH, H₂SO₄ (cat.), heat researchgate.net | Ester (RCOOR') |

| 1. SOCl₂, DMF (cat.) 2. R'OH, Et₃N mdpi.com | Ester (RCOOR') | |

| Alcohol, Benzyne Precursor nih.gov | Ester (RCOOR') | |

| Amidation | R'R''NH, heat ppublishing.orgppublishing.org | Amide (RCONR'R'') |

| R'R''NH, Coupling Agent (DCC, EDCI) google.com | Amide (RCONR'R'') |

Hydrazide Formation: Isonicotinic acid hydrazide, also known as isoniazid (B1672263), is a key precursor for a wide range of derivatives. It is typically synthesized by reacting an ester of isonicotinic acid (e.g., methyl isonicotinate) with hydrazine (B178648) hydrate (B1144303). google.com An alternative single-step process involves the direct conversion of isonicotinamide to isonicotinic acid hydrazide by refluxing with hydrazine hydrate in an alcoholic solvent, affording the product in high yield and purity. google.com

Imine (Schiff Base) and Hydrazone Formation: The resulting isonicotinic acid hydrazide serves as a versatile building block for synthesizing imine derivatives, specifically hydrazones. Hydrazones are formed through the condensation reaction of the hydrazide with various aldehydes or ketones. nih.govmdpi.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond, linking the isonicotinoyl core to a diverse range of substituents derived from the carbonyl compound. nih.govmasterorganicchemistry.com These hydrazone derivatives have been extensively studied for their biological activities. mdpi.comresearchgate.net More broadly, imines (or Schiff bases) are formed by the reaction of a primary amine with an aldehyde or ketone. redalyc.orgnih.gov In the context of isonicotinic acid, this could involve derivatives where the carboxylic acid is replaced or modified to contain a primary amine, which can then be condensed with a carbonyl compound.

The creation of the this compound structure requires the formation of a C-C bond between the C-3 position of the pyridine ring and the C-1 position of a 4-benzyloxyphenyl group. As previously mentioned, modern catalytic methods like the palladium-catalyzed direct C-H arylation are highly effective for this purpose. nih.gov In this specific synthesis, the aryl bromide used would be 1-bromo-4-(benzyloxy)benzene.

An alternative and widely used strategy for forming such C-C bonds is the Suzuki cross-coupling reaction. This involves the reaction of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For the synthesis of the target compound, this could involve coupling 3-bromoisonicotinic acid (or an ester/amide derivative) with 4-(benzyloxy)phenylboronic acid.

The benzyloxy group itself is typically introduced onto a phenolic precursor prior to the C-C bond-forming step. For example, 4-benzyloxybenzaldehyde, a common starting material for introducing this moiety, can be synthesized via a Williamson ether synthesis from 4-hydroxybenzaldehyde (B117250) and a benzyl (B1604629) halide. nih.govnih.govresearchgate.net This pre-functionalized aromatic component is then used in the key cross-coupling or C-H activation step to construct the final carbon skeleton. This modular approach allows for the introduction of a wide variety of substituted aromatic and benzyloxy groups, enabling the synthesis of a large library of analogues. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-benzyloxy-3-methoxybenzaldehyde |

| 4-hydroxybenzaldehyde |

| Acetic anhydride |

| Aniline |

| Benzyl bromide |

| Carbon disulfide |

| Diethyl ether |

| Ethanol |

| Ethyl bromide |

| Formaldehyde |

| Hydrazine hydrate |

| Isonicotinamide |

| Isonicotinic acid |

| Isonicotinic acid hydrazide |

| Methanol |

| n-propylamine |

| Oxalyl chloride |

| Pyridine |

| Thionyl chloride |

| Urea |

| 1-bromo-4-(benzyloxy)benzene |

| 2,4-dimethylaniline |

| 2-hydrazinopyridine |

| 3-bromoisonicotinic acid |

| 4-(benzyloxy)phenylboronic acid |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidating Key Structural Features for Biological Activity in Isonicotinic Acid Derivatives

SAR studies aim to identify the specific molecular features and functional groups that are essential for a compound's biological effects. For isonicotinic acid derivatives, this involves a systematic investigation of its core components: the pyridine (B92270) ring, the carboxylic acid group, and any substituents. nih.gov

Influence of Substituent Electronic, Steric, and Lipophilic Properties on Biological Response

The nature of substituents on the isonicotinic acid framework profoundly impacts its interaction with biological targets. The key properties influencing this interaction are electronic effects, steric hindrance, and lipophilicity.

Electronic Properties : The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—can alter the charge distribution across the entire molecule. researchgate.net For instance, the reactivity of the pyridine nitrogen atom, which is often crucial for biological activity, is highly dependent on the electronic effects of substituents. nih.gov Electron-donating groups increase the basicity and proton affinity of the pyridine ring, while electron-withdrawing groups decrease it. researchgate.net This modulation can enhance or diminish binding to target enzymes or receptors. nih.gov

Steric Properties : The size and shape of substituents (steric factors) determine how well the molecule fits into a receptor's binding site. Bulky substituents can either create a more favorable interaction or, conversely, cause steric hindrance that prevents optimal binding. Studies on related heterocyclic compounds have shown that steric effects can significantly influence reaction rates and biological activities. nih.gov

Lipophilic Properties : Lipophilicity, often quantified as the distribution coefficient (log D), governs a molecule's ability to cross cell membranes and reach its target. nih.gov For a series of anti-cancer isatin (B1672199) analogues, Hansch analysis demonstrated the importance of lipophilic substituents for cytotoxic activity. nih.gov In a QSAR study of imidazoline (B1206853) ligands, an increase in the distribution coefficient was found to correlate with better binding affinity for I1-imidazoline receptors. nih.gov This highlights that a balance of hydrophilic and lipophilic character is essential for pharmacological efficacy.

Positional Effects of Substituents on the Pyridine and Aryl Moieties on Compound Activity

The position of substituents on both the pyridine ring and any attached aryl groups is a critical determinant of biological activity. rsc.org The pyridine ring has three distinct positions for substitution (2, 3, and 5/6 relative to the carboxylic acid at position 4), and the placement of functional groups can lead to vastly different pharmacological profiles. nih.govresearchgate.net

Role of Linker Chains in Modulating Pharmacological Efficacy

In many derivatives, a linker chain connects the isonicotinic acid scaffold to another chemical moiety. The composition, length, and flexibility of this linker are crucial for modulating activity. nih.gov The hydrazone group (–C=N-NH–) is a prominent example, often considered an excellent linker fragment in the design of new antitubercular agents derived from isoniazid (B1672263) (isonicotinic acid hydrazide). mdpi.com This linker connects the isonicotinic acid core to various substituted aromatic aldehydes. mdpi.com

Studies on bitopic ligands, which bind to two distinct sites on a receptor, have shown that the linker's nature can dramatically affect potency and signaling bias. nih.gov Modifications to the linker's rigidity, for instance by incorporating a triazole ring, can fine-tune the molecule's conformational freedom and its interaction with the target, ultimately modulating its pharmacological effect. nih.gov

Predictive Modeling of Structure-Activity Relationships

QSAR models use statistical methods to create mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net These predictive models are invaluable for screening virtual libraries and prioritizing the synthesis of new compounds. basicmedicalkey.com

Development and Validation of QSAR Models for Isonicotinic Acid Analogues

The development of a robust QSAR model is a multi-step process that begins with a dataset of compounds with known activities. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, geometrical), are calculated for each compound. nih.gov Statistical techniques like Multiple Linear Regression (MLR) are then used to build an equation linking these descriptors to the biological activity. mdpi.com

A critical aspect of QSAR modeling is rigorous validation to ensure the model is statistically significant and has strong predictive power. nih.govuniroma1.it Key validation techniques include:

Internal Validation : Often performed using a leave-one-out cross-validation (LOO-CV) method, this technique assesses the model's robustness. The resulting statistic, q², should generally be greater than 0.5 for an acceptable model. mdpi.comuniroma1.it

External Validation : The dataset is split into a training set (to build the model) and a test set (to test its predictive power). basicmedicalkey.com The model's ability to predict the activity of the test set compounds, measured by a correlation coefficient R², is a true measure of its utility. uniroma1.it

Applicability Domain (AD) : A validated model should only be used to make predictions for new compounds that are structurally similar to those in the training set. The AD defines this chemical space where the model's predictions are reliable. basicmedicalkey.com

| Parameter | Description | Typical Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit for the training set; how much variance in the dependent variable is predictable from the independent variables. | > 0.6 |

| q² or R²(CV) (Cross-Validated R²) | Measures the internal predictive power and robustness of the model via cross-validation. | > 0.5 |

| R²_pred (Predictive R² for External Set) | Measures the model's ability to predict the activity of an external test set of compounds not used in model generation. | > 0.6 |

| F-test | A statistical test that assesses the overall significance of the regression model by comparing the model's variance to the residual variance. | High value indicates statistical significance. |

Application of Advanced QSAR Techniques (e.g., 4D-QSAR, Electron Conformational-Genetic Algorithm)

To handle more complex aspects of molecular interactions, such as conformational flexibility and stereoisomerism, advanced QSAR techniques have been developed.

Following a comprehensive search of available scientific literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies detailing the integration of computational descriptors for the compound 3-(4-Benzyloxyphenyl)isonicotinic acid could be identified.

The requested article section, which was to focus on detailed research findings and data tables concerning the use of computational descriptors in SAR/QSAR analyses of this specific molecule, cannot be generated due to the absence of published research on this topic.

General methodologies for SAR and QSAR studies, which routinely employ computational descriptors, are well-established in the field of medicinal chemistry. smolecule.com These studies correlate variations in the chemical structure of compounds with their biological activity. Computational descriptors can be categorized into several types, including:

1D descriptors: Based on the chemical formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of specific atom types).

3D descriptors: Calculated from the 3D coordinates of the molecule, encompassing steric and electronic properties (e.g., molecular shape, surface area, dipole moment).

4D-QSAR: Extends 3D-QSAR by considering the conformational flexibility of the ligand.

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize 3D descriptors like steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build predictive models. Other methods may incorporate a wide range of descriptors, which are then filtered and used to construct a mathematical model, often through Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). smolecule.com

While these approaches are standard in drug discovery and have been applied to various classes of compounds, including derivatives of benzotriazepine, 15-LOX inhibitors, and phosphoinositide 3-kinase (PI3Kγ) inhibitors, no such specific application to "this compound" is documented in the retrieved sources.

Therefore, the creation of data tables and the presentation of detailed research findings as requested in the outline is not possible.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

Molecular docking simulations are employed to predict how 3-(4-Benzyloxyphenyl)isonicotinic acid fits into the active site of a biological macromolecule and to estimate the strength of this interaction, often expressed as a binding energy or affinity value. While direct docking studies on this exact molecule are not extensively published, research on structurally similar compounds provides significant insights.

For instance, studies on derivatives of (S)-3-(4-(benzyloxy)phenyl)propanoic acid, which share the core benzyloxyphenyl structure, have identified potent antagonists for the G protein-coupled receptor 34 (GPR34). nih.gov One such derivative demonstrated significant binding affinity with IC₅₀ values of 0.680 μM in a GloSensor cAMP assay and 0.059 μM in a Tango assay. nih.gov Similarly, docking studies of 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a chalcone (B49325) with a related phenyl structure, against the bacteria S. aureus yielded a strong binding energy of -7.40 kcal/mol, indicating stable binding. mdpi.com These examples highlight the potential for the benzyloxyphenyl moiety to contribute to high-affinity interactions with protein targets.

Table 1: Examples of Binding Affinities for Structurally Related Compounds

| Compound Class | Target | Metric | Value |

|---|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)propanoic acid derivative | GPR34 | IC₅₀ (Tango assay) | 0.059 μM nih.gov |

| Chalcone Derivative | S. aureus | Binding Energy | -7.40 kcal/mol mdpi.com |

| Schiff Base | Target Protein | Binding Energy | -6.0 kcal/mol nih.gov |

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Docking studies can identify the key amino acid residues within the binding pocket that interact with the ligand. For a molecule like this compound, several types of interactions are anticipated.

Hydrogen Bonding: The carboxylic acid group and the nitrogen atom in the isonicotinic acid ring are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in a protein's active site. nih.gov

Pi-Pi Stacking and Pi-Cation Interactions: The two aromatic rings (the benzyloxy group and the phenyl ring) can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. Furthermore, the pyridine (B92270) ring can participate in π-cation interactions with positively charged residues. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) and phenyl groups provide significant hydrophobic surfaces that can interact favorably with nonpolar residues in the binding pocket. nih.gov

Studies on other ligands have shown how these interactions contribute to binding. For example, docking of a propofol (B549288) analog into the GLIC ion channel identified interactions with residues in the M1, M3, and M4 transmembrane helices. nih.gov The analysis of kinase inhibitors frequently reveals extensive networks of hydrophobic and π-cation interactions as critical for binding. nih.gov The formation of dimers and crystal packing, driven by such intermolecular forces, has been shown to be crucial for determining the rotational conformation of aromatic rings in similar amide structures. nih.gov

The flexibility of this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis within a receptor's binding pocket is crucial for understanding how the ligand adapts its shape to achieve an optimal fit. The bond connecting the phenyl and pyridine rings, as well as the ether linkage in the benzyloxy group, are rotatable, allowing the aromatic rings to orient themselves to maximize favorable interactions.

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying methods like B3LYP with a suitable basis set (e.g., 6-311G** or 6-31G+(d,p)), researchers can calculate the optimized ground-state geometry of this compound. mdpi.comnih.govnih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. nih.gov This theoretical data can be compared with experimental results from X-ray crystallography to validate the computational model. nih.gov Furthermore, DFT is used to compute various quantum chemical parameters that describe the molecule's reactivity, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which together provide a comprehensive profile of the molecule's chemical behavior. mdpi.com

Table 2: Typical Bond Lengths Calculated via DFT for Related Structures

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.359 - 1.396 nih.gov |

| C=O (carbonyl) | 1.218 - 1.266 nih.gov |

| C-O (ether/phenol) | 1.363 - 1.384 nih.gov |

| C-N (pyridine) | 1.338 - 1.342 nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity.

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally indicates high chemical reactivity, high polarizability, and lower kinetic stability, suggesting the molecule is more likely to engage in chemical reactions and charge transfer interactions. nih.govnih.govnih.gov For example, a related chalcone derivative was found to have a HOMO-LUMO gap of 3.73 eV, indicating significant potential for biological activity. nih.gov

Table 3: Example Quantum Chemical Parameters from DFT Calculations

| Parameter | Definition | Example Value (Related Compound) |

|---|---|---|

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -0.2675 eV nih.gov |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -0.1809 eV nih.gov |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | 3.73 eV nih.gov |

| Hardness (η) | Resistance to change in electron distribution | - |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.261 nih.gov |

| Electrophilicity (ω) | Measure of electron-accepting capability | 4.0323 nih.gov |

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is color-coded to identify regions of varying electron density. Typically, electron-rich areas, which are susceptible to electrophilic attack (nucleophilic sites), are colored red. These are often found around electronegative atoms like oxygen and nitrogen. nih.govnih.gov Electron-deficient regions, susceptible to nucleophilic attack (electrophilic sites), are colored blue and are usually found around hydrogen atoms. nih.gov For this compound, an MEP map would likely show negative potential (red/yellow) around the carboxylic acid oxygens and the pyridine nitrogen, highlighting these as key sites for hydrogen bonding and other electrostatic interactions.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational dynamics that govern their interactions. For the compound this compound, MD simulations can elucidate its behavior when bound to a target protein, offering a dynamic perspective that complements static molecular docking studies.

MD simulations of a protein-ligand complex, such as this compound bound to a therapeutic target, are typically run for extended periods, ranging from nanoseconds to microseconds. mdpi.com During the simulation, the trajectory of each atom is calculated by solving Newton's equations of motion. This allows for the analysis of various parameters that indicate the stability of the complex. Key metrics include root-mean-square deviation (RMSD) of the protein and ligand, which measures the average change in displacement of a selection of atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site.

Furthermore, root-mean-square fluctuation (RMSF) analysis can be employed to identify the flexibility of different regions of the protein upon ligand binding. This can reveal allosteric sites or conformational changes induced by the ligand that may be crucial for its biological activity. nih.gov For instance, the binding of this compound might stabilize a specific conformation of the target protein that is conducive to a therapeutic effect.

The binding free energy of the ligand-protein complex is another critical parameter that can be calculated from MD simulations using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a quantitative estimate of the binding affinity, which is essential for lead optimization. researchgate.net The total binding free energy is decomposed into various components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and non-polar solvation energy. This breakdown helps in understanding the key driving forces behind the binding of this compound to its target.

Interactive Data Table: Key Parameters in MD Simulations

| Parameter | Description | Significance for this compound |

| RMSD | Root-Mean-Square Deviation | Indicates the stability of the ligand within the binding pocket of the target protein over the simulation time. |

| RMSF | Root-Mean-Square Fluctuation | Reveals the flexibility of different protein residues upon ligand binding, highlighting key dynamic regions. |

| Binding Free Energy | Estimated affinity of the ligand for the protein | Quantifies the strength of the interaction and helps in comparing with other potential drug candidates. |

| Hydrogen Bonds | Number and duration of hydrogen bonds | Identifies specific interactions that contribute to the stability of the ligand-protein complex. |

Cheminformatics and Scaffold Analysis in Rational Drug Design

Cheminformatics plays a pivotal role in modern drug discovery by organizing, analyzing, and mining large datasets of chemical information. In the rational design of drugs based on the this compound scaffold, cheminformatics tools and techniques are indispensable for identifying promising new derivatives with improved properties.

Scaffold analysis is a key aspect of cheminformatics that involves identifying the core molecular framework of a series of compounds and understanding its contribution to their biological activity. The this compound structure can be considered a molecular scaffold. By analyzing databases of known bioactive molecules, it is possible to identify other compounds containing this or similar scaffolds and to correlate their structural features with their activities. This can provide valuable insights for the design of novel analogs of this compound.

Rational drug design often involves a cycle of design, synthesis, and testing. nih.govnih.gov Cheminformatics can significantly accelerate this cycle. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives of this compound based on their physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and polar surface area, can be calculated using cheminformatics software.

Furthermore, the concept of "drug-likeness" is often assessed using rules such as Lipinski's Rule of Five. These guidelines help in prioritizing compounds that are more likely to have favorable pharmacokinetic properties. Cheminformatics tools can quickly screen virtual libraries of compounds based on the this compound scaffold to filter out those with undesirable properties, thereby focusing synthetic efforts on the most promising candidates.

The exploration of chemical space around the this compound scaffold can be systematically performed using computational methods. nih.gov By making virtual modifications to the scaffold, such as adding or substituting functional groups, large virtual libraries can be generated. These libraries can then be screened in silico against a target protein to identify new potential hits. This approach, often referred to as structure-based virtual screening, is a cornerstone of rational drug design.

Interactive Data Table: Cheminformatics in Drug Design

| Cheminformatics Application | Description | Relevance to this compound |

| Scaffold Hopping | Identifying molecules with different core structures but similar biological activity. | Could lead to the discovery of novel chemical classes with similar therapeutic effects. |

| QSAR Modeling | Developing mathematical models to predict the activity of compounds from their structure. | Can guide the optimization of the this compound scaffold for enhanced potency. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Helps in the early identification of potential liabilities and guides the design of safer drug candidates. |

| Virtual Screening | Computationally screening large libraries of compounds against a biological target. | Enables the rapid identification of new derivatives of this compound with potential therapeutic activity. |

Mechanistic Investigations of Biological Activities

Exploration of Polypharmacological Profiles and Multi-Target Modulation Strategies

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized concept in drug discovery. Isonicotinic acid derivatives, with their diverse biological activities, are potential candidates for multi-target modulation. google.com For instance, a compound that inhibits both inflammatory enzymes like COX-2 and bacterial enzymes like InhA could have dual anti-inflammatory and antimicrobial properties. The development of such multi-target agents could offer advantages in treating complex diseases with multiple underlying pathological factors. The structural diversity of isonicotinic acid derivatives allows for the fine-tuning of their activity profiles to achieve desired multi-target effects. nih.gov

Investigations into Redox Processes and Radical Formation in Biological Systems

The involvement of isonicotinic acid derivatives in redox processes and radical formation is another important aspect of their biological activity. The activation of the prodrug isoniazid (B1672263) by KatG involves the formation of a radical species. nih.govresearchgate.net This radical then reacts with NAD to form the active inhibitor of InhA. researchgate.net

Furthermore, some derivatives of isonicotinic acid hydrazide have been shown to possess antiradical activity. ect-journal.kz For example, N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide has demonstrated the ability to scavenge the diphenylpicrylhydrazyl (DPPH) radical. ect-journal.kz This antioxidant property could be beneficial in conditions associated with oxidative stress, where reactive oxygen species (ROS) contribute to tissue damage. nih.govnih.gov The ability of certain compounds to modulate redox balance highlights another potential therapeutic application for this class of molecules.

Applications of Isonicotinic Acid Derivatives in Medicinal Chemistry Research

Development of Antimicrobial Agents

The isonicotinic acid nucleus is a key component in many antimicrobial drugs. Research has demonstrated its broad-spectrum potential, leading to the development of agents targeting bacteria, mycobacteria, fungi, and viruses.

Antitubercular Agents (e.g., Isoniazid (B1672263) Analogues and their Derivatives)

The most prominent application of isonicotinic acid derivatives is in the treatment of tuberculosis (TB). Isoniazid (INH), an isonicotinic acid hydrazide, has been a first-line antitubercular drug for over six decades. exlibrisgroup.com It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme (KatG). nih.govyoutube.com Once activated, it interferes with the synthesis of mycolic acid, an essential component of the Mycobacterium tuberculosis cell wall. nih.govyoutube.com However, the rise of drug-resistant strains has necessitated the development of new analogues. exlibrisgroup.comresearchgate.net

Research efforts have focused on synthesizing derivatives with improved efficacy, particularly against INH-resistant strains. researchgate.netnih.gov One strategy involves increasing the lipophilicity of the molecules to enhance penetration into the bacterial cell. exlibrisgroup.comnih.gov For instance, the synthesis of N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazide derivatives resulted in compounds with greater lipophilicity than INH. Several of these derivatives, specifically those with 1-unsubstituted, 1-propyl, 1-propynyl, and 1-benzyl groups, showed potent activity against both sensitive and resistant strains of M. tuberculosis. nih.gov Similarly, another study found that isonicotinic acid N'-tetradecanoyl-hydrazide was more active than isoniazid itself. researchgate.netnih.gov

Hydrazone derivatives of isoniazid have also shown significant promise. A study on isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide revealed it was active against an isoniazid-resistant strain with a minimum inhibitory concentration (MIC) of 0.14 μM and was not cytotoxic to human liver cells. nih.gov Another series of isatin-based hydrazones produced a derivative with a MIC of 0.017 mM, which was more potent than the reference drug rifampicin. wu.ac.thresearchgate.net These findings suggest that modifying the isoniazid structure can overcome existing resistance mechanisms. nih.govwu.ac.thresearchgate.net The antitubercular activity of these derivatives is often linked to their ability to inhibit key mycobacterial enzymes, such as enoyl-acyl carrier protein reductase (InhA). wu.ac.thresearchgate.net

Table 1: Antitubercular Activity of Selected Isonicotinic Acid Derivatives

| Compound/Derivative Class | Target Organism/Strain | Key Findings | Reference(s) |

| Isonicotinic acid N'-tetradecanoyl-hydrazide | Mycobacterium tuberculosis | More active than the reference compound isoniazid. | researchgate.netnih.gov |

| N'-(1-alkyl-2,3-dihydro-2-oxo-1H-3-indolyliden)-4-pyridinecarboxylic acid hydrazides | M. tuberculosis (human sensitive and resistant strains) | Compounds with 1-propyl and 1-propynyl groups showed significantly higher bioavailability than INH. | nih.gov |

| Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide | M. tuberculosis H37Rv & INH-resistant strain | Active against INH-resistant strain (MIC = 0.14 μM); non-cytotoxic. | nih.gov |

| Isatin (B1672199) Hydrazone Derivative (Compound 7) | M. tuberculosis H37Rv | Exhibited highest effect with MIC of 0.017 mM, lower than rifampicin. | wu.ac.thresearchgate.net |

| N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides | M. tuberculosis H37Rv & clinical isolates | A derivative showed comparable activity to isoniazid against sensitive strains and superior activity against resistant strains. | nih.gov |

Antibacterial and Antifungal Research

Beyond their antimycobacterial properties, isonicotinic acid derivatives have been investigated for broader antibacterial and antifungal activities. researchgate.netnih.gov A variety of derivatives, including hydrazones and amino acid conjugates, have demonstrated efficacy against a range of pathogens. nih.govmdpi.com

In antibacterial screening, synthesized hydrazide-hydrazones of isonicotinic acid showed significant activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some compounds proving more potent than standard chemotherapeutic agents. mdpi.comnih.gov For example, novel isonicotinic hydrazone derivatives of vanillin (B372448) aldehyde and salicyl aldehyde demonstrated appreciable antibacterial activities, with one compound showing a significant inhibitory effect against E. coli with a 33 mm zone of inhibition. mdpi.com Another study reported that derivatives with dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents were among the most active against S. aureus, B. subtilis, and E. coli. nih.gov

In the realm of antifungal research, these derivatives have been tested against various fungal strains. Isoniazid-derived hydrazones were evaluated for their activity against the dimorphic fungus Histoplasma capsulatum, with N′-(1-phenylethylidene)isonicotinohydrazide showing the lowest MIC range for both yeast and filamentous forms. nih.gov Other studies screened derivatives against Candida albicans and Aspergillus niger. benthamdirect.com One report indicated that a benzoic acid hydrazide derivative of isonicotinic acid possessed the highest antimicrobial potential against these fungi. benthamdirect.com A meso-tetraarylporphyrin derived from isonicotinate (B8489971) also showed moderate but encouraging antifungal activity against several Candida species. nih.gov

Table 2: Antibacterial and Antifungal Activity of Isonicotinic Acid Derivatives

| Compound/Derivative Class | Target Organism(s) | Activity/Key Findings | Reference(s) |

| Isonicotinic Hydrazones (of vanillin/salicyl aldehyde) | S. aureus, B. subtilis, E. coli | Compound NH3 showed a 33 mm zone of inhibition against E. coli. | mdpi.com |

| N(2)-acyl isonicotinic acid hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with dichloro, hydroxyl, and tri-iodo groups were most active. | nih.gov |

| Isoniazid Hydrazone Derivatives | Histoplasma capsulatum | N′-(1-phenylethylidene)isonicotinohydrazide had the lowest MIC range. | nih.gov |

| Hydrazide-hydrazones | Gram-positive, Gram-negative bacteria, Candida spp. | Some derivatives were more potent than commonly used chemotherapeutic agents. | nih.gov |

| Isonicotinate-derived meso-tetraarylporphyrin | C. albicans, C. glabrata, C. tropicalis | Showed moderate antifungal activity. | nih.gov |

Antiviral Potentials, including HIV-1

The antiviral potential of isonicotinic acid derivatives has also been a subject of investigation, although success in this area has been more limited compared to their antibacterial applications. Several studies have synthesized and screened these compounds against a variety of DNA and RNA viruses. researchgate.netnih.govcolab.ws

In one comprehensive study, a series of isonicotinic acid hydrazide derivatives was tested against a broad spectrum of viruses, including HIV-1. The results showed that none of the tested compounds were active at subtoxic concentrations. researchgate.netbenthamdirect.com A similar outcome was reported for N(2)-acyl isonicotinic acid hydrazides, where the antiviral activity studies indicated that none of the compounds were active against the tested DNA or RNA viruses. nih.gov However, one study noted an exception, where a single derivative showed some selective activity against reovirus-1. colab.ws While the isonicotinic acid scaffold is known for its antimicrobial potential, these findings suggest that its utility as a broad-spectrum antiviral agent, particularly against HIV-1, may be limited based on the derivatives synthesized and tested to date. researchgate.netbenthamdirect.com

Anti-inflammatory Research

Isonicotinic acid and its derivatives have emerged as promising scaffolds for the development of novel anti-inflammatory agents. nih.govdiva-portal.org Research has shown that these compounds can inhibit key inflammatory mediators, often with potency comparable or superior to established drugs.

Several studies have synthesized isonicotinates and evaluated their ability to suppress the production of reactive oxygen species (ROS), a key factor in the progression of inflammatory disorders. nih.govdiva-portal.org In one study, isonicotinates of a lipophilic nature were synthesized and showed exceptional anti-inflammatory activities. nih.gov Notably, one compound exhibited an IC50 value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen. nih.gov The anti-inflammatory action of these compounds is thought to be correlated with their inhibitory effect on the cyclooxygenase-2 (COX-2) enzyme. nih.govdiva-portal.org

Derivatives of the related nicotinic acid have also been explored. Two series of nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity without affecting the viability of macrophage cells. nih.gov Certain compounds from this series exhibited potent inhibition of nitrite (B80452), a marker of inflammation, and effectively reduced levels of inflammatory cytokines such as TNF-α and IL-6. nih.govnih.gov Chalcone (B49325) hydrazide derivatives incorporating an isonicotinyl hydrazide moiety also displayed significant anti-inflammatory effects in animal models, with one derivative showing a 61.97% inhibition in a carrageenan-induced paw edema model. journaljpri.com

Table 3: Anti-inflammatory Activity of Isonicotinic and Nicotinic Acid Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| Lipophilic Isonicotinates | ROS Inhibition | Compound 5 showed an IC50 of 1.42 µg/mL, eightfold better than ibuprofen. | nih.gov |

| Nicotinic Acid Derivatives | LPS-stimulated Macrophages | Compounds 4h and 5b showed potent inhibition of nitrite and inflammatory cytokines (TNF-α, IL-6). | nih.gov |

| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Carrageenan-induced Paw Edema | Compound 4c was identified as a potent dual anti-inflammatory analgesic agent. | nih.gov |

| Chalcone Hydrazide Derivatives | Carrageenan-induced Paw Edema | Compound CL-2 showed 61.97% inhibition of edema. | journaljpri.com |

Anticancer Research and Novel Scaffolds for Malignancies (e.g., Lung, Colorectal, Breast Cancer Cell Lines)

The isonicotinic acid hydrazide scaffold has been utilized in the design of novel anticancer agents. By combining this moiety with other pharmacologically active structures, researchers have developed hybrid molecules with significant cytotoxic activity against various cancer cell lines.

One approach involved creating novel isonicotinic hydrazide–hydrazone derivatives linked to trifluoromethyl-substituted aryl sulfonate esters. These hybrid molecules were tested for their cytotoxic effects on prostate (PC3) and colorectal (DLD-1) cancer cell lines. acs.org Several of the synthesized compounds demonstrated significant anticancer activity at micromolar concentrations. Specifically, compounds 4 and 5 showed the highest cytotoxicity against the PC3 cell line, with IC50 values of 10.28 μM and 11.22 μM, respectively. acs.org Against the DLD-1 colorectal cancer cell line, multiple compounds exhibited greater potency than the standard chemotherapy drug cisplatin. acs.org

Other studies have explored the cytotoxic potential of hydrazone derivatives against different cell lines. In one study, novel isonicotinic hydrazones were synthesized and evaluated for their cytotoxic activity via a brine shrimp lethality test, a preliminary screen for antitumor potential. mdpi.com The results suggested that these hydrazones could be promising candidates for further investigation as antitumorigenic agents against various human cancer cells. mdpi.com The incorporation of the isonicotinic acid framework into more complex structures, such as brefeldin A-isothiocyanate derivatives, has also been explored for treating cervical cancer, indicating the versatility of this scaffold in anticancer drug design. nih.gov

Table 4: Anticancer Activity of Isonicotinic Acid Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity/Key Findings (IC50) | Reference(s) |

| Aryl Sulfonate–Hydrazone Hybrids | PC3 (Prostate) | Compound 4: 10.28 μM; Compound 5: 11.22 μM. | acs.org |

| Aryl Sulfonate–Hydrazone Hybrids | DLD-1 (Colorectal) | Compound 4: 13.49 μM; Compound 6: 17.82 μM (both more potent than cisplatin). | acs.org |

| Isonicotinic Hydrazones (of vanillin/salicyl aldehyde) | Brine Shrimp Lethality Test | Compounds NH5 and NH6 showed maximum cytotoxic effect, indicating potential as antitumorigenic agents. | mdpi.com |

Neuropharmacological Investigations of Central Nervous System Activity

While the primary focus of research on isonicotinic acid derivatives has been in antimicrobial and anti-inflammatory applications, some studies have touched upon their potential effects on the central nervous system (CNS). The structural similarity of isonicotinic acid to various neuroactive compounds makes it a candidate for neuropharmacological investigation.

However, based on the available literature, extensive research dedicated specifically to the broad neuropharmacological or CNS activity of "3-(4-Benzyloxyphenyl)isonicotinic acid" or its close analogues is not widely reported. General studies on isonicotinic acid hydrazide derivatives have occasionally included evaluations against enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase, but this does not appear to be a primary thrust of the research. nih.gov One review mentioned that isonicotinic acid hydrazide derivatives have been synthesized and evaluated for a wide range of biological activities, but specific CNS-focused outcomes beyond preliminary enzyme inhibition assays are not detailed. colab.ws Therefore, this remains an area with potential for future exploration rather than one with a substantial body of existing research findings.

No Publicly Available Research Found on the Enzyme Inhibitory Activity of this compound

While extensive research exists on the enzyme inhibitory properties of the broader class of isonicotinic acid derivatives, this specific compound does not appear to have been the subject of published studies focusing on its interactions with biological targets.

Isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities and have been investigated for their potential to inhibit various enzymes. tandfonline.comnih.gov These include enzymes implicated in inflammatory processes and infectious diseases. For instance, various derivatives have been studied as inhibitors of:

Myeloperoxidase (MPO) nih.gov

Urease tandfonline.com

Acetylcholinesterase nih.gov

Cyclooxygenase-2 (COX-2) nih.gov

Bcr-Abl tyrosine kinase tandfonline.com

Histone demethylase tandfonline.com

Decaprenyl-phosphoryl-β-D-ribofuranose-2′-oxidase (DprE1) in Mycobacterium tuberculosis

Despite this broad interest in the isonicotinic acid scaffold, the specific substitution pattern of a 4-benzyloxyphenyl group at the 3-position of the isonicotinic acid ring has not been detailed in the context of enzyme inhibition in the available literature.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and exploration of enzyme inhibitory activity, as this information does not appear to be publicly documented for this compound.

Applications in Materials Science and Other Research Domains

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

No published studies were found detailing the use of 3-(4-Benzyloxyphenyl)isonicotinic acid as a ligand in the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). Research in this field often utilizes other functionalized carboxylic acids. For instance, ligands like 5-aminoisophthalic acid and 4,4'-oxybis(benzoic acid) have been successfully used to construct porous, three-dimensional frameworks with metal ions such as cobalt and cadmium. These related studies demonstrate that the carboxylate and nitrogen-containing pyridine (B92270) groups are effective for coordinating with metal centers, a general principle that would theoretically apply to the target compound, though no specific examples exist in the literature.

Design of Functional Materials with Tailored Properties (e.g., Luminescent, Magnetic, Porous Structures)

There is no available research on the design of luminescent, magnetic, or porous materials using This compound . In related research, other MOFs incorporating different organic linkers have shown these properties. For example, specific cobalt-based MOFs have been investigated for their fluorescent sensing capabilities, and mixed-metal MOFs containing lanthanide ions have been shown to exhibit antiferromagnetic properties. The porosity of such materials is a key feature, but this has not been characterized for any framework derived from this compound.

Adsorption and Corrosion Inhibition Studies

No studies specifically investigating the adsorption or corrosion inhibition properties of This compound could be located. However, the isonicotinamide (B137802) scaffold, a structure related to isonicotinic acid, has been explored in this context. For example, N-(3-chloro-2-phenyl)-4-oxozetiden-1-yl)-isonicotinamide was found to be an effective mixed-type corrosion inhibitor for mild steel in acidic solutions, with its effectiveness attributed to its ability to adsorb onto the metal surface according to the Langmuir adsorption isotherm. This suggests a potential mechanism for related molecules, but no data exists for the specified compound.

Agricultural and Agrochemistry Applications (e.g., Crop Protection, Plant Immunity Induction)

There is no evidence of This compound being developed or tested for agricultural applications. Other derivatives of isonicotinic acid, notably 2,6-dichloro-isonicotinic acid (INA), are known to be potent inducers of systemic acquired resistance in plants, offering protection against a range of pathogens. However, the phytotoxicity of INA has limited its commercial use. No such research into the efficacy or phytotoxicity of this compound has been published.

Development of Semiconductor Materials (e.g., Porphyrins)

While direct research on This compound for semiconductor applications is absent, this area shows the most relevance to its chemical class. Studies on unsymmetrical porphyrins incorporating an isonicotinic acid moiety have demonstrated their potential as semiconductor materials. In these studies, the isonicotinic acid group serves to anchor the porphyrin molecule, and modifications to the broader structure influence the material's spectroscopic and surface photovoltage properties. These findings indicate that porphyrins functionalized with isonicotinic acid derivatives are a promising class of organic semiconductors, though the specific use of this compound in this capacity has not been reported.

Fragment Based Drug Design Fbdd Strategies for Isonicotinic Acid Derivatives

Principles and Methodologies of FBDD in the Context of Pyridine (B92270) Carboxylic Acids

Fragment-Based Drug Design is a rational drug discovery strategy that begins with the identification of very small molecules that bind weakly to a biological target. nih.govfrontiersin.org Unlike HTS, which screens large libraries of complex molecules, FBDD screens smaller libraries of fragments, typically with molecular weights under 300 Daltons (Da). frontiersin.orgfrontiersin.org This reduction in molecular complexity increases the probability of finding a "hit" because the fragments can more effectively sample the binding landscape of a target protein. pharmafeatures.comfrontiersin.org

Core Principles:

The Rule of Three (Ro3): A key guideline for constructing fragment libraries is the "Rule of Three". nih.govfrontiersin.org This rule suggests that fragments should generally have a molecular weight of ≤300 Da, no more than 3 hydrogen bond donors, no more than 3 hydrogen bond acceptors, and a calculated logarithm of the partition coefficient (cLogP) of ≤3. nih.gov Pyridine carboxylic acids, such as isonicotinic acid, are well-suited to these criteria due to their inherent polarity, hydrogen bonding capabilities, and relatively low molecular weight. nih.gov

Ligand Efficiency (LE): FBDD focuses on the quality of binding rather than just the potency. Ligand efficiency is a metric used to evaluate the binding energy per heavy atom of a fragment. It helps prioritize fragments that form high-quality interactions with the target, providing a more efficient starting point for optimization.

Exploring Chemical Space: By using smaller, less complex molecules, FBDD can explore the chemical space of a target more effectively than HTS. openaccessjournals.com The promiscuity of fragments allows them to bind to a wider variety of sites on a target protein, potentially uncovering novel binding pockets. frontiersin.org

Methodologies for Screening:

The initial binding affinity of fragments is often weak (in the micromolar to millimolar range), necessitating highly sensitive biophysical techniques for their detection. frontiersin.orgnih.gov A multi-pronged approach using orthogonal methods is often employed to validate hits and eliminate false positives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique in FBDD for detecting weak binding interactions. frontiersin.orgnih.gov Target-based NMR methods can identify the specific location of fragment binding on the protein by observing chemical shifts in the protein's spectra upon ligand addition. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor binding events in real-time. frontiersin.org It can provide valuable data on the kinetics of a fragment binding to its target, including association and dissociation rates, which can help in prioritizing fragments for further development. nih.gov

X-ray Crystallography: This is a critical tool in FBDD, providing high-resolution, three-dimensional structures of a fragment bound to its target protein. nih.gov This structural information is invaluable for understanding the key interactions driving binding and for guiding the subsequent optimization process. frontiersin.orgnih.gov

Other Biophysical Techniques: A range of other methods are also used, including thermal shift assays (TSA), microscale thermophoresis (MST), and mass spectrometry (MS), each offering different advantages in detecting and characterizing fragment binding. frontiersin.orgfrontiersin.orgnih.gov

The table below summarizes the primary biophysical techniques used in the initial stages of FBDD.

| Technique | Principle | Information Gained | Typical Affinity Range |

| NMR Spectroscopy | Detects changes in the nuclear magnetic environment of the target or ligand upon binding. frontiersin.org | Binding confirmation, binding site location, structural details of the interaction. frontiersin.org | µM to mM nih.gov |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as molecules bind. frontiersin.org | Real-time kinetics (on/off rates), binding affinity (KD). nih.gov | nM to mM |

| X-ray Crystallography | Determines the 3D atomic structure of the protein-fragment complex. nih.gov | Precise binding mode, identification of key interactions, solvent structure. nih.gov | Not affinity-dependent |

| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. nih.gov | Binding affinity (Kd), stoichiometry. | nM to mM |

Fragment Elaboration and Optimization of Isonicotinic Acid-Based Scaffolds

Once a promising fragment, such as an isonicotinic acid derivative, is identified and its binding mode is confirmed, the next phase is to evolve it into a more potent, lead-like compound. bohrium.comlifechemicals.com This process, known as fragment-to-lead (F2L) optimization, typically involves three main strategies: fragment growing, linking, and merging. bohrium.comlifechemicals.com The goal is to increase affinity and selectivity while maintaining favorable physicochemical properties. nih.gov

Fragment Growing: This is the most common optimization strategy, where the initial fragment is extended to engage with adjacent pockets on the target protein. frontiersin.orglifechemicals.com For an isonicotinic acid scaffold, structural information from X-ray crystallography would reveal "growth vectors"—specific points on the fragment from which to build out the molecule to form new, favorable interactions. nih.gov For instance, a simple isonicotinic acid hit could be elaborated into a more complex molecule like 3-(4-Benzyloxyphenyl)isonicotinic acid to occupy a nearby hydrophobic pocket. This process is iterative, with each new compound being tested to ensure that the added chemical moiety improves binding affinity. pharmafeatures.com

Fragment Linking: This strategy is employed when two different fragments are found to bind to adjacent sites on the target protein. bohrium.com The two fragments are then connected by a chemical linker to create a single, larger molecule that can potentially have a much higher affinity due to the additive nature of the binding interactions. lifechemicals.com The design of the linker is crucial to ensure that the individual fragments can still adopt their optimal binding poses.

Fragment Merging: Merging is applicable when two or more fragments are discovered to have overlapping binding sites. bohrium.comlifechemicals.com The structural features of these fragments are combined or merged into a novel, single chemical scaffold that incorporates the key binding elements of the original hits. researchgate.net This can lead to a new lead compound with improved potency and novelty. lifechemicals.com

The following table illustrates a hypothetical fragment growing strategy starting from a simple isonicotinic acid fragment.

| Compound | Structure | Modification Strategy | Hypothetical Molecular Weight (Da) | Hypothetical Ligand Efficiency (LE) |

| Isonicotinic acid |  | Initial Fragment | 123.11 | 0.45 |

| 3-Phenylisonicotinic acid |  | Growing: Addition of a phenyl group to explore a hydrophobic pocket. | 199.21 | 0.40 |

| 3-(4-Hydroxyphenyl)isonicotinic acid |  | Growing: Addition of a hydroxyl group to form a new hydrogen bond. | 215.21 | 0.42 |

| This compound |  | Growing: Benzyl (B1604629) group added to access a larger, deeper hydrophobic pocket. | 305.33 | 0.38 |

Note: The structures shown are for illustrative purposes. Ligand efficiency is a calculated value and would depend on experimentally determined binding affinity.

Identification of Novel Binding Sites and Interactions via FBDD Approaches

A significant advantage of FBDD is its ability to identify novel or cryptic binding sites on a target protein that may be missed by traditional HTS methods. frontiersin.org Because fragments are small and structurally simple, they can fit into small pockets and grooves on the protein surface that are inaccessible to larger, more complex molecules. pharmafeatures.comfrontiersin.org

The screening of a diverse fragment library against a target can therefore serve as a mapping tool for its binding surface. openaccessjournals.com When fragments like pyridine carboxylic acids are included in a screen, their ability to form specific hydrogen bonds can highlight previously unappreciated polar interaction sites. nih.gov

The process typically involves:

Fragment Screening: A library containing hundreds to thousands of diverse fragments is screened against the target protein using biophysical methods like NMR or SPR. frontiersin.org

Hit Characterization: The binding modes of the identified hits are determined, most powerfully by X-ray crystallography. nih.gov This reveals not only the specific interactions between the fragment and the protein but also the location of the binding pocket.

Pocket Mapping: By analyzing the binding locations of multiple, structurally distinct fragments, researchers can build a comprehensive map of the druggable sites on the protein. This can reveal allosteric sites—pockets that are distant from the primary active site but can still modulate the protein's function when a ligand binds.

Informing Optimization: The discovery of these novel sites provides new opportunities for drug design. nih.gov For example, an isonicotinic acid fragment might bind in one sub-pocket, while another fragment binds in an adjacent one. This information can then guide a fragment linking or growing strategy to design a larger molecule that occupies both sites, leading to significantly enhanced affinity and selectivity. lifechemicals.com For instance, identifying a novel hydrophobic pocket near the isonicotinic acid binding site would provide the rationale for synthesizing derivatives like this compound to exploit that interaction.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel 3-(4-Benzyloxyphenyl)isonicotinic Acid Analogues with Enhanced Specificity and Potency

The future development of this compound hinges on the rational design and synthesis of new analogues with improved biological properties. The primary goal is to enhance potency, increase selectivity for the intended biological target, and optimize pharmacokinetic profiles. frontiersin.org

Detailed research into structure-activity relationships (SARs) is fundamental to this process. nih.gov By systematically modifying the core structure of this compound—for instance, by altering the substituents on the phenyl or pyridine (B92270) rings—researchers can identify the key molecular features responsible for its biological activity. nih.govmdpi.com This involves creating a library of related compounds and assessing how each modification affects its interaction with the target. For example, studies on other heterocyclic compounds have shown that introducing different functional groups can significantly alter binding affinity and efficacy. mdpi.comnih.gov

The synthesis of these novel analogues can be achieved through various organic chemistry methodologies. nih.gov Techniques such as microwave-assisted synthesis can accelerate the creation of diverse compound libraries for screening. researchgate.net The objective is to produce molecules that exhibit single-digit nanomolar potency as inhibitors, a benchmark achieved in the development of other kinase inhibitors. nih.gov This iterative process of design, synthesis, and biological testing is crucial for advancing from a lead compound to a viable drug candidate. mdpi.com

Advanced Computational Approaches for Rational Design and Lead Optimization of Substituted Isonicotinic Acids

Computational chemistry has become an indispensable tool in modern drug discovery, offering a faster and more cost-effective path to identifying and optimizing lead compounds. frontiersin.orgnih.gov For derivatives of isonicotinic acid, these advanced computational methods can provide deep insights into their mechanisms of action and guide the design of more effective molecules. mdpi.comnih.gov

Key computational techniques applicable to this research include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand the binding mode and affinity. mdpi.comnih.gov For isonicotinic acid derivatives, docking studies can reveal critical interactions, such as hydrogen bonds or hydrophobic interactions, within the target's active site. frontiersin.orgresearchgate.net